molecular formula C8H9NO B7942802 3-Pyridin-2-ylprop-2-en-1-ol

3-Pyridin-2-ylprop-2-en-1-ol

Cat. No. B7942802
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-2-ylprop-2-en-1-ol is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridin-2-ylprop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridin-2-ylprop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : A derivative of 3-Pyridin-2-ylprop-2-en-1-ol is used as an effective organocatalyst in asymmetric Michael addition reactions, which are significant in organic synthesis (Cui Yan-fang, 2008).

  • Synthesis of Pyridine Derivatives : It is involved in Mn(III)-mediated synthesis of substituted pyridines, demonstrating its utility in producing complex organic molecules (Yi‐Feng Wang & S. Chiba, 2009).

  • Application in Organic Light-Emitting Diodes (OLEDs) : 3-(1H-Pyrazol-1-yl)pyridine, a related compound, has been used in the construction of bipolar host materials for high-efficiency blue, green, and white PhOLEDs (Wei Li et al., 2016).

  • Potential in Anti-Alzheimer and Anti-COX-2 Activities : Derivatives of 3-Aryl-1-pyridin-3-ylprop-2-en-1-ones have shown promise in anti-Alzheimer and anti-COX-2 activities, highlighting its medicinal applications (F. Attaby et al., 2009).

  • Advances in Coordination Chemistry : The compound has relevance in the synthesis and applications of pyridine derivatives in coordination chemistry, useful in the development of functional materials and catalysts (M. Halcrow, 2014).

  • Photodynamic Therapy for Cancer : A complex formed from a derivative of 3-Pyridin-2-ylprop-2-en-1-ol has been studied for its application in photodynamic therapy, particularly for breast cancer treatment (Zhong‐Hong Zhu et al., 2019).

properties

IUPAC Name

3-pyridin-2-ylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYYJCFJVDMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-ylprop-2-en-1-ol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Paxton, RJK Taylor - Synlett, 2007 - thieme-connect.com
A new procedure for the cyclopropanation of α, β-unsaturated carbonyl compounds and related systems is described which employs trimethylsulfoxonium iodide and an organic base in …
Number of citations: 37 www.thieme-connect.com

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